REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([C:12]([F:15])([F:14])[F:13])=[N:8][O:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[Na+]>O1CCCC1.O>[CH3:11][C:10]1[O:9][N:8]=[C:7]([C:12]([F:15])([F:13])[F:14])[C:6]=1[C:4]([OH:5])=[O:3] |f:1.2,3.4|
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Name
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5-methyl-3-trifluoromethylisoxazole-4-carboxylic acid ethyl ester
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C=1C(=NOC1C)C(F)(F)F
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Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux for 18 hours
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The tetrahydrofuran was removed in vacuo
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Type
|
WASH
|
Details
|
the aqueous residue washed with ethyl acetate (50 ml)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (50 ml)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=NO1)C(F)(F)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |